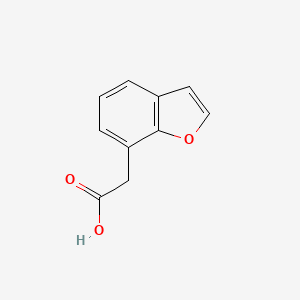

2-(1-Benzofuran-7-yl)aceticacid

CAS No.:

Cat. No.: VC18178586

Molecular Formula: C10H8O3

Molecular Weight: 176.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H8O3 |

|---|---|

| Molecular Weight | 176.17 g/mol |

| IUPAC Name | 2-(1-benzofuran-7-yl)acetic acid |

| Standard InChI | InChI=1S/C10H8O3/c11-9(12)6-8-3-1-2-7-4-5-13-10(7)8/h1-5H,6H2,(H,11,12) |

| Standard InChI Key | MGSQMTWSTVFLGN-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC2=C(C(=C1)CC(=O)O)OC=C2 |

Introduction

Chemical Identity and Molecular Characteristics

Benzofuran derivatives are heterocyclic compounds comprising fused benzene and furan rings. In 2-(7-methyl-1-benzofuran-3-yl)acetic acid, the benzofuran scaffold is functionalized with a methyl group at the 7-position and an acetic acid group at the 3-position. The molecular formula C₁₁H₁₀O₃ corresponds to a molecular weight of 190.19 g/mol, as calculated by PubChem . The IUPAC name, 2-(7-methyl-1-benzofuran-3-yl)acetic acid, reflects the substitution pattern, with the acetic acid side chain attached to the furan ring’s 3-position.

Key identifiers include:

The compound’s planar benzofuran core and polar carboxylic acid group contribute to its solubility in polar solvents like methanol and chloroform, while the methyl group enhances hydrophobic interactions.

Structural and Crystallographic Analysis

X-ray crystallography of related benzofuran-acetic acid derivatives reveals critical insights into molecular packing and intermolecular interactions. For instance, 2-(5,7-dimethyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid forms centrosymmetric dimers via O–H⋯O hydrogen bonds between carboxyl groups . These dimers further assemble into stacks along the a-axis through weak C–H⋯π interactions, stabilizing the crystal lattice.

Although crystallographic data for 2-(7-methyl-1-benzofuran-3-yl)acetic acid is unavailable, its structural similarity suggests analogous packing behavior. The methyl group at the 7-position may induce steric effects, subtly altering lattice parameters compared to unmethylated analogs.

Table 1: Comparative Structural Features of Benzofuran-Acetic Acid Derivatives

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) and mass spectrometry (MS) are pivotal for characterizing benzofuran derivatives. For the analogous compound in , key spectral data include:

-

¹H NMR (CDCl₃): δ 2.32 (s, 3H, SCH₃), 2.43–2.45 (s, 6H, CH₃), 4.03 (s, 2H, CH₂), 6.93–7.25 (s, 2H, aromatic) .

For 2-(7-methyl-1-benzofuran-3-yl)acetic acid, similar spectral signatures are expected, with distinct peaks for the methyl (δ ~2.4 ppm) and carboxylic acid protons (δ ~10.1 ppm).

Physicochemical Properties and Stability

The compound’s physicochemical profile is influenced by its functional groups:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume